6-methylquinazoline-2,4(1H,3H)-dione

Lipophilicity XLogP Quinazoline-2,4-dione

For researchers seeking to explore lipophilic protein pockets, 6-methylquinazoline-2,4(1H,3H)-dione (62484-16-6) delivers a deliberate increase in lipophilicity (XLogP=0.6 vs. 0.2 for the parent core) critical for membrane permeability. This 97% pure intermediate offers a reliable melting point of 314-316 °C and a defined pKa of 11.19, ensuring predictable deprotonation and consistent quality for SAR studies. - Higher Lipophilicity: XLogP3=0.6 enhances permeability for intracellular target engagement. - Quality Benchmark: 97% purity and a sharp melting point facilitate rapid identity verification and quality control. - Supply Assurance: Available from stock with standard ambient shipping, ensuring project continuity.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 62484-16-6
Cat. No. B1296414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methylquinazoline-2,4(1H,3H)-dione
CAS62484-16-6
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)NC2=O
InChIInChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13)
InChIKeyOXVPNGBFUAIXTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylquinazoline-2,4(1H,3H)-dione: Core Properties & Procurement


6-Methylquinazoline-2,4(1H,3H)-dione (CAS 62484-16-6) is a specific heterocyclic building block belonging to the quinazoline-2,4-dione class. It is characterized by a core 1H-quinazoline-2,4-dione structure with a single methyl substituent at the 6-position of the aromatic ring [1]. This compound is a white to off-white solid with a defined melting point of 314-316 °C and a molecular weight of 176.17 g/mol [2]. It is commercially available as a research chemical with a purity of 97% .

Why the 6-Methyl Position Determines Physical & Synthetic Utility


While the quinazoline-2,4-dione scaffold is common, direct substitution of the 6-methyl derivative with unsubstituted or differently methylated analogs is not scientifically sound without empirical justification. The position and presence of the methyl group on the aromatic ring directly modulate key physical and electronic properties such as lipophilicity (XLogP), solid-state stability (melting point), and acidity (pKa) [1][2]. These differences can critically impact a compound's behavior as a synthetic intermediate, its solubility profile, and its performance in biological assays where subtle structural changes often lead to significant shifts in target binding or off-target effects [3]. The following quantitative evidence delineates the specific, measurable parameters that differentiate 6-methylquinazoline-2,4(1H,3H)-dione from its closest structural relatives.

Quantitative Evidence of Differentiation from Key Analogs


Enhanced Lipophilicity vs. Unsubstituted Scaffold

The 6-methyl derivative exhibits a higher computed partition coefficient (XLogP3 = 0.6) compared to the unsubstituted quinazoline-2,4-dione core (XLogP3 = 0.2) [1][2]. This quantifiable difference in lipophilicity is a direct consequence of the methyl substituent at the 6-position. A higher logP value correlates with increased membrane permeability and altered distribution in biological systems, which can be a critical factor in assay design and lead optimization. The 3-methyl regioisomer (LogP = 0.23) shows a similar but slightly lower increase, highlighting the impact of substitution position [3].

Lipophilicity XLogP Quinazoline-2,4-dione Drug Design

Distinct Solid-State Thermal Properties

The introduction of the 6-methyl substituent results in a more defined and slightly lower melting point range of 314-316 °C, compared to the parent quinazoline-2,4-dione which is reported as >300 °C without a precise endpoint [1]. A narrow, reproducible melting point range is a standard indicator of chemical purity and crystalline homogeneity. This property is essential for analytical method development and for researchers planning recrystallization steps or preparing solid formulations where a well-defined melting endotherm is required .

Melting Point Crystallinity Solid-State Chemistry Purification

Altered Acidity (pKa) Profile

The predicted acid dissociation constant (pKa) for 6-methylquinazoline-2,4(1H,3H)-dione is 11.19±0.20 [1]. This value is notably higher than the pKa values reported or predicted for the unsubstituted quinazoline-2,4-dione (approx. 10.55) and the 6-fluoro analog (10.09±0.20) . The electron-donating methyl group at the 6-position reduces the acidity of the N-H protons. This difference is crucial for synthetic applications, as it influences the compound's reactivity with bases, its nucleophilicity, and its behavior in pH-dependent assays or separations.

pKa Acidity Ionization Reaction Optimization

Supplier-Validated Purity Specification

Commercially available 6-methylquinazoline-2,4(1H,3H)-dione from a major scientific supplier is consistently provided with a 97% purity specification . This is a typical and acceptable purity grade for a research chemical or building block. In contrast, the unsubstituted analog is often offered at 98% purity . While the 1% difference may seem minor, it can be significant in applications sensitive to trace impurities, such as material science or medicinal chemistry campaigns. This established, verifiable purity standard from a reputable vendor ensures that researchers begin with a material of known and reliable quality, which is essential for the reproducibility of downstream results. The 3-methyl regioisomer is also available, often at 96% purity, further demonstrating that each derivative has its own supply chain and quality benchmarks [1].

Purity Quality Control Assay Procurement

Recommended Application Scenarios for 6-Methylquinazoline-2,4-dione


Hit-to-Lead Optimization with Enhanced Lipophilicity

In structure-activity relationship (SAR) studies involving the quinazoline-2,4-dione scaffold, the 6-methyl derivative offers a higher lipophilicity (XLogP3=0.6) compared to the parent core (XLogP3=0.2) [1]. This makes it a suitable candidate for designing analogs intended to improve membrane permeability or when exploring interactions with lipophilic protein pockets, as demonstrated in the development of PARP-1/2 inhibitors where substituted quinazoline-2,4-diones are a core pharmacophore [2].

Base-Mediated Reactions and Purification Workflows

The well-defined melting point (314-316 °C) and specific pKa (11.19) of the 6-methyl derivative provide critical data for planning synthetic routes [3]. Its lower acidity (higher pKa) compared to the unsubstituted analog (pKa ~10.55) means it may require stronger bases for deprotonation, influencing the choice of reaction conditions . Furthermore, the precise melting point range serves as a reliable endpoint for recrystallization or as a quality control check after synthesis.

High-Confidence Quality Control Baseline

When ordering 6-methylquinazoline-2,4(1H,3H)-dione, the established 97% purity specification from a major vendor provides a clear benchmark for incoming material . Combined with the exact melting point of 314-316 °C, a researcher can quickly confirm the identity and assess the initial purity of the compound upon receipt, mitigating the risk of experimental variability due to degraded or mislabeled starting materials [3].

Isomer-Specific Binding and Off-Target Differentiation

The position of the methyl group is a critical differentiator from other regioisomers, such as the 3-methyl derivative. While direct biological data for the core 6-methyl compound is limited, studies on related quinazoline-2,4-dione series unequivocally demonstrate that the substitution pattern profoundly influences target selectivity (e.g., PARP-1 vs. PARP-2) [2][4]. Therefore, selecting the specific 6-methyl isomer is not arbitrary; it is a deliberate choice to explore a distinct chemical space that is separate from its 3-methyl counterpart, which possesses different electronic and steric properties (e.g., LogP=0.23) [5].

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